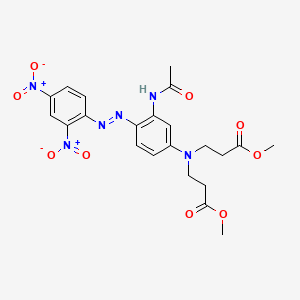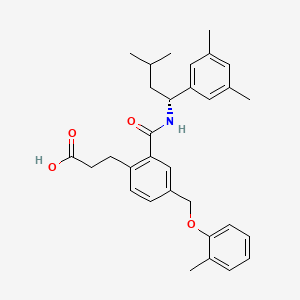
Antifungal agent 72
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 72 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for antifungal agents often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions: Antifungal agent 72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
科学研究应用
Antifungal agent 72 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and resistance.
Biology: Investigated for its effects on fungal cell physiology and gene expression.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to existing antifungal drugs.
Industry: Utilized in the development of new antifungal formulations and products for agricultural and clinical use.
作用机制
The mechanism of action of antifungal agent 72 involves the inhibition of the efflux pump function and the downregulation of resistance-associated genes. This is achieved through the disruption of the Pdr1-KIX interaction, which is crucial for the regulation of efflux pump genes in fungi . By inhibiting this interaction, this compound effectively reduces the efflux of antifungal drugs from fungal cells, thereby enhancing their efficacy.
相似化合物的比较
- Fluconazole
- Amphotericin B
- Caspofungin
属性
分子式 |
C13H14N4OS |
|---|---|
分子量 |
274.34 g/mol |
IUPAC 名称 |
5-amino-N-(2,3-dihydro-1H-inden-5-yl)-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C13H14N4OS/c14-11-7-12(18)17(16-11)13(19)15-10-5-4-8-2-1-3-9(8)6-10/h4-7,16H,1-3,14H2,(H,15,19) |
InChI 键 |
RKDJDORYIGWQPB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=S)N3C(=O)C=C(N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
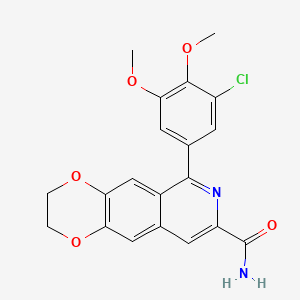
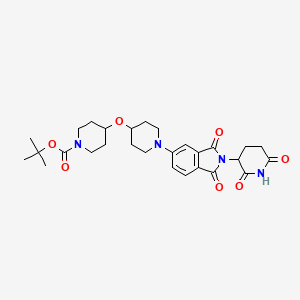

![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
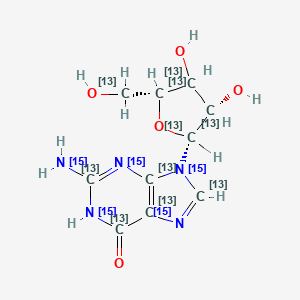

![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
